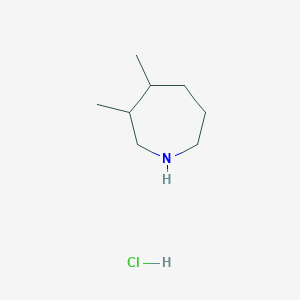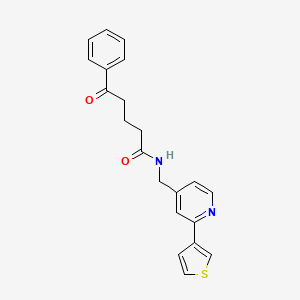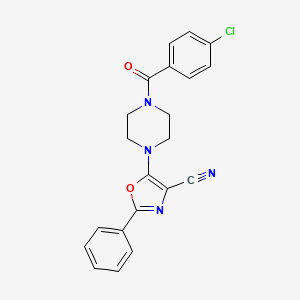![molecular formula C22H20ClN3O3S B2473754 1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899782-26-4](/img/structure/B2473754.png)
1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione, also known as CNB-001, is a novel compound that has shown potential in treating neurological disorders. It is a member of the spirocyclic piperidine family of compounds and was first synthesized in 2004.
Scientific Research Applications
Chemical Synthesis and Reactivity
This chemical compound's research applications primarily involve its role in chemical synthesis and reactivity studies. It is closely related to other compounds within the spiroheterocycle family, which are known for their significant activity in various chemical assays. For example, compounds such as 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes and related derivatives have exhibited notable analgesic activity, highlighting the potential therapeutic applications of structurally similar compounds (Cohen et al., 1978). Additionally, the utility of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in catalyzing amidations and other chemical transformations further underscores the importance of related diazaspiro compounds in synthetic chemistry (Larrivée-Aboussafy et al., 2010).
Advanced Materials and Catalysis
Spiroheterocyclic compounds also find applications in the development of advanced materials and as catalysts in various chemical reactions. The synthesis and characterization of 2,5-Disubstituted 1,3,4-Oxadiazoles using N-chlorosuccinimide and DBU showcases the versatility of spiroheterocycles in creating novel materials with potential industrial applications (Pardeshi et al., 2010). Moreover, the role of DBU in methylation reactions underlines its utility in modifying phenols, indoles, and benzimidazoles, which could be relevant for pharmaceutical synthesis and material science (Shieh et al., 2001).
Biological Activity and Drug Development
While the direct biological activity of 1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione might not be extensively documented, related compounds have been evaluated for their biological properties. For instance, the study of novel spirocyclic thiazolidin-4-ones indicates the potential for such structures to inhibit epidermal growth factor receptors, a key target in cancer therapy (Fleita et al., 2013). This suggests that structurally related compounds, including the one , may hold untapped therapeutic potential.
properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c23-17-11-10-16(14-18(17)26(28)29)20(27)25-21(30)19(15-8-4-3-5-9-15)24-22(25)12-6-1-2-7-13-22/h3-5,8-11,14H,1-2,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZNZSIMEXQYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2473691.png)

![2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2473693.png)
